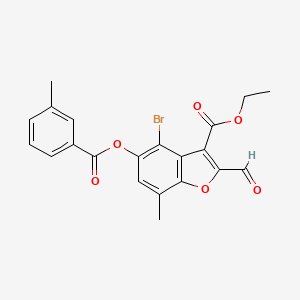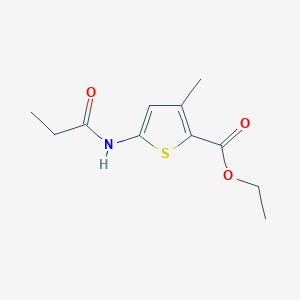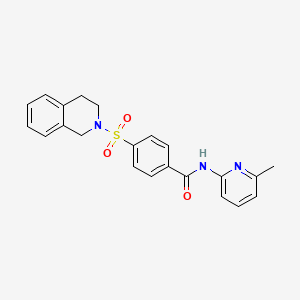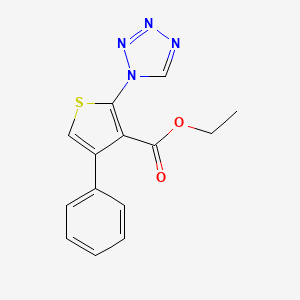![molecular formula C19H21FN2O3S B6523900 N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683791-90-4](/img/structure/B6523900.png)
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (FMPB) is a novel benzamide compound that has been developed for a variety of scientific research applications. It is a small molecule that has been extensively studied for its biochemical and physiological effects. FMPB has the potential to be used in a wide range of laboratory experiments due to its unique properties.
科学的研究の応用
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. It has also been used in the study of signal transduction pathways, cell growth, and apoptosis. Additionally, N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been used as a tool to study the effects of oxidative stress on cells.
作用機序
The mechanism of action of N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is not fully understood. However, it is believed to interact with multiple targets in the cell. It is thought to interact with enzymes, receptors, and other proteins to modulate the activity of these molecules. Additionally, it is believed to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the activity of certain proteins, such as c-Myc. Additionally, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway. It has also been shown to induce apoptosis in certain cell types, such as human breast cancer cells.
実験室実験の利点と制限
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and can be used in a variety of experiments. Additionally, it has been extensively studied and its effects are well-understood. However, N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has some limitations for laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has the potential to be used in a wide range of future scientific research applications. It could be used to study the effects of oxidative stress on cells, as well as the effects of other environmental factors. Additionally, it could be used to study the effects of drugs on cells and the mechanisms of action of drugs on cells. It could also be used to study the effects of different types of proteins on cells and the mechanisms of action of these proteins. Finally, it could be used to study the effects of various signaling pathways on cells and the mechanisms of action of these pathways.
合成法
N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide can be synthesized by a two-step process. The first step involves the reaction of 4-methylpiperidine-1-sulfonyl chloride with 2-fluorophenyl isocyanate in the presence of a base, such as triethylamine, to form a sulfonyl isocyanate. The second step involves the reaction of the sulfonyl isocyanate with benzamide in the presence of a catalyst, such as p-toluenesulfonic acid, to form N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-14-10-12-22(13-11-14)26(24,25)16-8-6-15(7-9-16)19(23)21-18-5-3-2-4-17(18)20/h2-9,14H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFODHHWXCXPXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-3-({4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6523820.png)
![4-{[2-({1-[(2H-1,3-benzodioxol-5-yl)carbamoyl]propyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B6523824.png)



![ethyl 4-[2-({3-[(4-{[(furan-2-yl)methyl]carbamoyl}cyclohexyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B6523864.png)


![ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B6523882.png)


![3-(3,5-dimethylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6523918.png)
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B6523921.png)
![6-[4-(pyridin-2-yl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B6523932.png)